Application: tBuMePhos is used as a ligand in Buchwald-Hartwig Cross Coupling Reactions, Arylations, Heck Reactions, and Reductions.
Method of Application: As a ligand, tBuMePhos is used to facilitate these reactions. The specific procedures would depend on the reaction being performed.
Application: Temephos is used for dengue vector control.
Method of Application: The application of the organophosphate larvicide temephos to water storage containers is one of the most commonly employed dengue vector control methods.
Results: All studies showed that using temephos led to a reduction in entomological indices.
Application: Resistance to temephos in Aedes aegypti populations across Mexico.
Method of Application: The frequency of temephos resistance in twenty-three Aedes aegypti populations was analyzed using the discriminating concentration (DC) of 0.012 mg/L.
Results: The populations of Ae. aegypti showed a high frequency of resistance (1× DC) with mortality rates below 93% in 22 of the 23 populations analyzed.
Application: Temephos is used for control of dengue vectors.
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is characterized by its bulky tert-butyl groups and a biphenyl moiety. This structure contributes to its unique properties as a ligand in coordination chemistry. The compound is known to cause skin and eye irritation upon contact, highlighting the need for careful handling in laboratory settings .
tBuMePhos functions as a chelating ligand, meaning it binds to the metal center through both the phosphorus atom and a biphenyl carbon atom. The bulky tert-butyl groups and the biphenyl moiety create a steric environment that influences the coordination sphere of the metal and controls its reactivity []. This steric modulation allows for selective binding of substrates and promotes desired reaction pathways in catalysis [].
The synthesis of di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine typically involves:
These methods often require careful control of reaction conditions to ensure high yields and purity .
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine finds applications primarily in:
Interaction studies involving di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine generally focus on its behavior with transition metals. These studies reveal insights into how the compound stabilizes metal complexes and influences reaction pathways. The steric bulk provided by the tert-butyl groups significantly affects the reactivity and selectivity of metal catalysts .
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine shares similarities with other phosphine ligands but stands out due to its unique biphenyl structure and steric properties. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Di-tert-butylphosphine | Two tert-butyl groups | Simpler structure without biphenyl moiety |
2-(Di-tert-butylphosphino)biphenyl | Biphenyl core | Lacks the methyl substitution on biphenyl |
Di-isopropyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine | Isopropyl groups instead of tert-butyl | Different steric hindrance effects |
These comparisons highlight how di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine's unique structural features contribute to its distinct reactivity and utility in various chemical processes .
Irritant